1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride
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Overview
Description
1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride is a fluorinated aromatic amine compound It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride typically involves the following steps:
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.
Amination: Introduction of the methanamine group.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate the halogenation and amination processes. For instance, the halogenation might be carried out using fluorinating agents like Selectfluor, while the iodination could involve iodine or iodine monochloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanamine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used to replace the halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction reactions would modify the methanamine group.
Scientific Research Applications
1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The methanamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Iodophenyl)methanamine: Similar structure but lacks the fluorine atoms.
(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride: Similar but with different positions of the fluorine atoms.
Uniqueness
1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H7ClF2IN |
---|---|
Molecular Weight |
305.49 g/mol |
IUPAC Name |
(2,3-difluoro-5-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F2IN.ClH/c8-6-2-5(10)1-4(3-11)7(6)9;/h1-2H,3,11H2;1H |
InChI Key |
IWKQUMSTMFEYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)F)I.Cl |
Origin of Product |
United States |
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